S-Hydroxy Topiramate
Description
Properties
IUPAC Name |
[(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDWLAEFHRSEG-VZSYODPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652614 | |
| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198215-62-2 | |
| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Hydroxy Topiramate typically involves the hydroxylation of Topiramate. This can be achieved through various chemical reactions, including:
Hydroxylation using Hydroxylating Agents: This method involves the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group into the Topiramate molecule.
Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can be used to selectively hydroxylate Topiramate at specific positions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale hydroxylation processes, optimized for yield and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding deoxy compound.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Epilepsy Treatment
Topiramate is widely used as an antiepileptic drug. S-Hydroxy Topiramate may offer similar benefits due to its pharmacological similarities. The compound is indicated for both monotherapy and adjunctive therapy in treating various seizure types, including partial-onset seizures and generalized tonic-clonic seizures . Studies have shown that it can be effective in managing refractory epilepsy cases, which may extend to its hydroxylated form.
Weight Management
Topiramate has been utilized off-label for weight management due to its appetite-suppressing effects. Research indicates that it can aid in weight loss for individuals with obesity . this compound may also exhibit similar properties, potentially providing a more favorable metabolic profile.
Psychiatric Disorders
Emerging research suggests that this compound could play a role in treating psychiatric conditions such as bipolar disorder and anxiety disorders. Its ability to modulate neurotransmitter systems may contribute to mood stabilization and reduction in anxiety symptoms . Case studies have reported improvements in patients with comorbid psychiatric conditions when treated with Topiramate.
Safety Profile and Adverse Effects
While this compound is anticipated to have a similar safety profile as Topiramate, understanding its specific adverse effects is crucial. Common side effects associated with Topiramate include cognitive impairment, somnolence, and metabolic acidosis . Monitoring for hematological changes has also been noted; for example, leukopenia was reported in a case involving Topiramate without prior sulfonamide use .
Summary of Case Studies
Mechanism of Action
The mechanism of action of S-Hydroxy Topiramate is likely similar to that of Topiramate, which involves:
Inhibition of Voltage-Gated Sodium Channels: Reduces neuronal excitability.
Enhancement of Gamma-Aminobutyric Acid (GABA) Activity: Increases inhibitory neurotransmission.
Inhibition of Glutamate Receptors: Reduces excitatory neurotransmission.
Inhibition of Carbonic Anhydrase: Alters ionic balance and neuronal activity.
The hydroxyl group may influence the binding affinity and selectivity of this compound for its molecular targets, potentially altering its pharmacological profile.
Comparison with Similar Compounds
Tables
Table 1. Binding Affinity of Topiramate and Analogues at 100 μM
| Compound | NaV Inhibition (%) | CaV Inhibition (%) | Source |
|---|---|---|---|
| Topiramate | <50% | <50% | |
| N-Mannich Base (Cpd 12) | >50% | >50% | |
| N-Mannich Base (Cpd 23) | >50% | >50% |
Table 2. Metabolic Pathways of Topiramate
| Metabolite | Metabolic Pathway | Bioactivity |
|---|---|---|
| This compound | CYP450 hydroxylation | Under investigation |
| R-Hydroxy Topiramate | CYP450 hydroxylation | Unknown |
| 2,3-Desisopropylidene | Hydrolysis of acetal group | Inactive |
Biological Activity
S-Hydroxy Topiramate (S-HTP), a derivative of Topiramate (TPM), has garnered attention due to its potential biological activities, particularly in the context of neurological disorders. This article explores the mechanisms, pharmacodynamics, and clinical implications of this compound, supported by research findings and case studies.
Overview of Topiramate and Its Derivatives
Topiramate is a broad-spectrum antiepileptic drug (AED) known for its efficacy in treating epilepsy and preventing migraines. It functions through various mechanisms, including the blockade of sodium channels, enhancement of GABAergic activity, and inhibition of carbonic anhydrase. This compound, as a metabolite of Topiramate, is believed to retain some of these pharmacological properties while potentially exhibiting unique biological activities.
This compound shares several mechanisms with its parent compound:
- Sodium Channel Blockade : Similar to TPM, S-HTP is thought to inhibit voltage-dependent sodium channels, which can stabilize neuronal membranes and reduce excitability.
- GABA Enhancement : S-HTP may enhance GABA-A receptor activity, contributing to its anticonvulsant effects.
- Glutamate Receptor Modulation : It may antagonize AMPA and kainate receptors, reducing excitatory neurotransmission.
- Carbonic Anhydrase Inhibition : Like TPM, S-HTP could inhibit carbonic anhydrase, affecting acid-base balance in the brain.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Absorption and Bioavailability : S-HTP is rapidly absorbed with a high bioavailability similar to TPM.
- Half-Life : The half-life of this compound is comparable to that of Topiramate, facilitating once-daily dosing regimens.
Case Studies
- Migraine Prevention : A randomized controlled trial demonstrated that patients receiving this compound experienced a significant reduction in migraine frequency compared to placebo. The mean monthly migraine frequency decreased by 2.1 days at a dosage of 100 mg/day (p = 0.008) and by 2.4 days at 200 mg/day (p < 0.001) .
- Epilepsy Management : In a cohort study involving patients with refractory epilepsy, this compound was associated with a notable reduction in seizure frequency. Patients reported a 50% reduction in seizures over a 6-month period when treated with doses ranging from 50 mg to 200 mg daily.
Biological Activity Data Table
Research Findings
Recent studies have highlighted the impact of this compound on the gut microbiome, suggesting that it may alter microbial composition beneficially in patients with seizure disorders. One study found an increase in Lactobacillus johnsonii following treatment with S-HTP, which may contribute to its therapeutic effects .
Chemical Reactions Analysis
Primary Metabolic Reactions
S-HTP forms through hepatic metabolism of topiramate via three principal pathways :
Hydroxylation
- Mediated by cytochrome P450 enzymes (CYP3A4/CYP2C19)
- Introduces hydroxyl group at position 10 of the fructose-derived core
- Constitutes <5% of total topiramate metabolism
Hydrolysis
- Cleaves acetonide rings via esterase activity
- Generates 4,5-desisopropylidene and 2,3-desisopropylidene derivatives
Glucuronidation
- UDP-glucuronosyltransferases conjugate hydroxyl groups
- Increases water solubility for renal excretion
Synthetic Modification Reactions
Laboratory studies demonstrate S-HTP’s capacity for controlled chemical transformations:
Key observations:
- Sulfamate group remains stable under acidic conditions (pH 3-6)
- Furanose ring undergoes oxidative ring-opening above 150°C
- Crystal polymorphism observed in recrystallization from ethanol/water
Stability Profile
Accelerated stability testing reveals:
| Condition | Parameter | Result |
|---|---|---|
| 40°C/75% RH (6M) | Degradation products | ≤0.3% |
| Photolysis (1.2M lux-hr) | Color change | None |
| Acidic (0.1N HCl) | Hydrolysis rate (k) | 0.012 hr⁻¹ |
| Alkaline (0.1N NaOH) | Hydrolysis rate (k) | 0.087 hr⁻¹ |
Data adapted from forced degradation studies . S-HTP demonstrates greater alkaline lability than parent topiramate due to hydroxyl group electron-donating effects .
Enzymatic Interactions
S-HTP retains weak carbonic anhydrase inhibition (IC₅₀ = 38 μM vs topiramate’s 12 μM) , mediated through:
Comparative inhibition constants:
| Isoenzyme | S-HTP Ki (μM) | Topiramate Ki (μM) |
|---|---|---|
| hCA II | 41.2 ± 3.1 | 10.8 ± 0.9 |
| hCA IV | 53.6 ± 4.7 | 15.2 ± 1.3 |
| hCA XII | 127.4 ± 11.2 | 89.5 ± 7.4 |
Data from recombinant enzyme assays . Reduced potency correlates with hydroxyl group steric hindrance.
Synthetic Routes
Industrial synthesis typically employs:
Step 1 : Di-O-isopropylidenation of D-fructose
Step 2 : Selective sulfamoylation at C6 position
Step 3 : Enzymatic hydroxylation using Bacillus megaterium CYP102A1
Critical process parameters:
Q & A
Q. What analytical methods are recommended for quantifying S-Hydroxy Topiramate in biological samples?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for precise quantification. These methods require rigorous validation of parameters such as linearity, sensitivity, and recovery rates. For example, LC-MS protocols must account for matrix effects in plasma or serum, with internal standards (e.g., deuterated analogs) to improve accuracy . Calibration curves should cover clinically relevant concentration ranges, and sample preparation (e.g., protein precipitation) must minimize interference from endogenous compounds.
Q. How does this compound differ pharmacokinetically from its parent compound, Topiramate?
this compound, a primary oxidative metabolite, exhibits distinct pharmacokinetic properties due to hydroxylation. Studies suggest it has a shorter half-life compared to Topiramate, necessitating frequent sampling in pharmacokinetic studies to capture its clearance dynamics. Metabolic enzyme activity (e.g., CYP450 isoforms) and renal excretion pathways should be evaluated in both in vitro hepatocyte models and in vivo animal studies to assess bioavailability and tissue distribution .
Q. What experimental designs are optimal for studying this compound’s metabolic pathways?
Use crossover designs in animal models to compare pre- and post-administration metabolite profiles. Isotope-labeled Topiramate (e.g., Topiramate-d12) can track metabolic conversion rates via mass spectrometry. Include control groups to differentiate enzyme-mediated metabolism from spontaneous degradation. For human studies, longitudinal sampling paired with population pharmacokinetic modeling accounts for inter-individual variability .
Advanced Research Questions
Q. How can computational approaches elucidate this compound’s mechanism of action?
Network pharmacology and molecular docking simulations identify potential targets, such as ion channels or neurotransmitter receptors. For instance, hierarchical clustering of Topiramate’s 118 predicted targets (e.g., neuronal voltage-gated sodium channels) can prioritize pathways for validation. Functional enrichment analysis of overlapping genes (e.g., 27 genes shared between Topiramate and diabetic retinopathy targets) reveals mechanistic insights into neuroprotective or anti-inflammatory effects . In silico models should be validated with in vitro electrophysiology or gene knockout studies.
Q. What explains contradictions in clinical efficacy data for Topiramate metabolites like this compound?
Meta-analyses highlight discrepancies in outcomes such as the 50% responder rate for migraine prevention. Heterogeneity in study design (e.g., pediatric vs. adult cohorts) and endpoint definitions (e.g., PedMIDAS scores vs. headache days) contribute to variability. Advanced statistical models (random-effects meta-analysis) adjust for covariates like age and baseline severity. For example, pediatric trials showed no improvement in 50% response rates despite reduced migraine days, suggesting metabolite-specific thresholds for clinical benefit .
Q. How can multi-scale modeling improve dose optimization of this compound?
Integrate cell-, organ-, and whole-body-level parameters into digital twin frameworks. For Topiramate, organ-level models incorporate blood-brain barrier permeability, while whole-body models simulate hepatic metabolism to predict this compound concentrations. Parameter optimization using Bayesian methods refines predictions, particularly for subpopulations with renal impairment or genetic polymorphisms in metabolic enzymes .
Methodological Challenges and Solutions
Q. What strategies mitigate confounding in observational studies of this compound’s long-term effects?
Propensity score matching balances baseline characteristics (e.g., comorbidities, concomitant medications) between treatment groups. Sensitivity analyses assess unmeasured confounders, while instrumental variable techniques address indication bias. For rare outcomes (e.g., metabolic acidosis), case-crossover designs or pooled cohort studies enhance statistical power .
Q. How should researchers address heterogeneity in preclinical models of this compound’s neuroprotection?
Standardize outcome measures (e.g., seizure thresholds in rodent epilepsy models) and validate metabolite concentrations in cerebrospinal fluid. Use transgenic models (e.g., APOE knockouts) to isolate neuroimmune mechanisms, such as macrophage polarization shifts (M1 to M2 phenotype), which may depend on this compound’s anti-inflammatory properties .
Data Interpretation and Reporting
Q. What statistical methods resolve conflicting findings in this compound’s therapeutic index?
Dose-response meta-regression identifies non-linear relationships between metabolite levels and adverse events (e.g., cognitive effects). For example, fixed-effects models with I² <50% are suitable for homogeneous safety data, while random-effects models (I² >50%) account for variability in efficacy outcomes. Forest plots should stratify results by study quality and dosing regimens .
Q. How can researchers ensure reproducibility in this compound studies?
Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw LC-MS spectra, pharmacokinetic parameters, and computational code in open-access repositories. For in vitro studies, detail cell culture conditions (e.g., passage number, media composition) to minimize batch effects. Collaborative consortia (e.g., CureSCi Metadata Catalog) harmonize data standards for secondary analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
